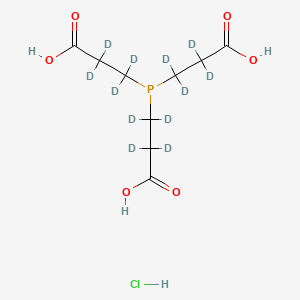

TCEP-d12 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

TCEP-d12 Hydrochloride, also known as 3,3′,3′′-Phosphinidynetrispropanoic Acid-d12 or Tris (2-carboxyethyl)phosphine-d12 Hydrochloride, is a stable isotope . It is a tool for selective reduction of disulfide bridges at a low pH and a reductant for redox assays .

Molecular Structure Analysis

The molecular formula of TCEP-d12 Hydrochloride is C9H4D12ClO6P . Its molecular weight is 298.72 g/mol . The InChI string representation of its structure isInChI=1S/C9H15O6P.ClH/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15;/h1-6H2,(H,10,11)(H,12,13)(H,14,15);1H/i1D2,2D2,3D2,4D2,5D2,6D2; . Chemical Reactions Analysis

TCEP is an effective reagent for the cleavage of disulfide bridges . It is stable in aqueous solutions, highly reactive, and selective towards disulfide structures . It has been used for the reduction of disulfides in mouse serum samples for fast analysis of total biothiols .Physical And Chemical Properties Analysis

TCEP-d12 Hydrochloride has a molecular weight of 298.72 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . Its rotatable bond count is 9 . The exact mass and monoisotopic mass are both 298.1126239 g/mol . The topological polar surface area is 112 Ų .Wissenschaftliche Forschungsanwendungen

Protein Research

Application Summary

TCEP-HCl is widely used in protein research, particularly in the reduction of disulfide bonds. The compound is easily soluble and very stable in many aqueous solutions .

Methods of Application

TCEP-HCl reduces disulfide bonds as effectively as dithiothreitol (DTT), but unlike DTT and other thiol-containing reducing agents, TCEP does not have to be removed before certain sulfhydryl-reactive crosslinking reactions . For most applications, 5 to 50 mM TCEP provides sufficient molar excess to effectively reduce peptide or protein disulfide bonds within a few minutes at room temperature .

Results or Outcomes

The use of TCEP-HCl in protein research has led to more efficient and effective reduction of disulfide bonds, contributing to advancements in protein analysis and modification .

Reductant for Redox Assays

Application Summary

TCEP-HCl is used as a reductant in redox assays . Redox assays are analytical methods which measure the oxidation-reduction reactions of a sample.

Methods of Application

In redox assays, TCEP-HCl is added to the sample to reduce any oxidized components. The amount of TCEP-HCl used can vary depending on the specific assay and the sample being tested .

Results or Outcomes

The use of TCEP-HCl in redox assays allows for accurate measurement of the redox state of a sample. This can provide important information about the sample’s biological or chemical properties .

Fluorescent Labeling of Proteins

Application Summary

TCEP-HCl is used in the fluorescent labeling of cysteine-containing proteins for subsequent structural analysis .

Methods of Application

In this application, TCEP-HCl is used to reduce disulfide bonds in proteins, which can then be labeled with a fluorescent marker. The amount of TCEP-HCl used can vary depending on the specific protein and the desired degree of labeling .

Results or Outcomes

The use of TCEP-HCl in fluorescent labeling allows for detailed structural analysis of proteins. This can provide important information about the protein’s function and interactions .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-bis(2-carboxy-1,1,2,2-tetradeuterioethyl)phosphanyl-2,2,3,3-tetradeuteriopropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15O6P.ClH/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15;/h1-6H2,(H,10,11)(H,12,13)(H,14,15);1H/i1D2,2D2,3D2,4D2,5D2,6D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVAJRFEEOIAGW-XDVLEJMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(CCC(=O)O)CCC(=O)O)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])P(C([2H])([2H])C([2H])([2H])C(=O)O)C([2H])([2H])C([2H])([2H])C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TCEP-d12 Hydrochloride | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.